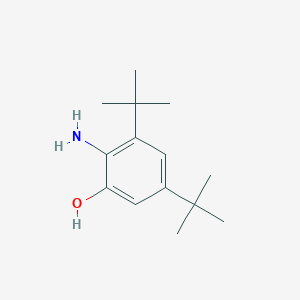

2-Amino-3,5-di-tert-butylphenol

Description

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals key functional group vibrations:

- O-H Stretch : A broad peak near 3275 cm⁻¹ , indicative of hydrogen-bonded phenolic -OH.

- N-H Stretch : Peaks at 3400–3300 cm⁻¹ (asymmetric) and 3300–3200 cm⁻¹ (symmetric) for the primary amine.

- C-H Stretch : Aliphatic C-H vibrations from tert-butyl groups at 2960–2860 cm⁻¹ .

- Aromatic C=C : Bands at 1605 cm⁻¹ and 1465 cm⁻¹ , characteristic of the benzene ring.

Table 2: FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3275 | Phenolic O-H stretch |

| 3400–3200 | N-H stretch (amine) |

| 2960–2860 | C-H stretch (tert-butyl) |

| 1605 | Aromatic C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the 270–290 nm range, attributed to π→π* transitions in the aromatic ring and n→π* transitions involving the amino and hydroxyl groups. Solvent polarity shifts these peaks due to hydrogen-bonding interactions.

Thermochemical Properties and Stability Profiling

Thermal Stability

The tert-butyl groups enhance thermal stability by sterically shielding the reactive phenolic and amino groups. Thermogravimetric analysis (TGA) of analogous compounds, such as 3,5-di-tert-butylphenol , shows decomposition onset temperatures exceeding 200°C . For this compound, similar behavior is expected, with initial weight loss corresponding to tert-butyl group cleavage (~250°C) followed by aromatic ring degradation (>400°C).

Phase Transitions

Differential Scanning Calorimetry (DSC) reveals:

- Melting Point : ~160–163°C (lit.), though experimental values may vary due to polymorphism.

- Glass Transition : Not observed, suggesting crystalline rigidity.

Table 3: Thermochemical Data

| Property | Value |

|---|---|

| Melting Point | 160–163°C |

| Decomposition Onset | ~250°C |

| Boiling Point | ~297.9°C (estimated) |

Solubility and Stability

The compound is sparingly soluble in polar solvents (e.g., water) due to hydrophobic tert-butyl groups but dissolves in organic solvents like dichloromethane and tetrahydrofuran. Stability under ambient conditions is high, with no reported decomposition in dry, inert atmospheres.

Properties

IUPAC Name |

2-amino-3,5-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRBDDUMPXYLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429088 | |

| Record name | 2-amino-3,5-ditert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24973-57-7 | |

| Record name | 2-amino-3,5-ditert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of Meta-Aminophenol

The process begins with the protection of the amine group in meta-aminophenol through acetylation. Reacting meta-aminophenol with acetic anhydride or acetyl chloride in a polar solvent (e.g., acetic acid, DMF) at 40–80°C yields N-(3-hydroxyphenyl)acetamide. Key parameters include:

-

Molar ratio : 1:1–1:2 (meta-aminophenol to acetylating agent)

-

Solvent volume : 0.3–2 L per mole of meta-aminophenol

This step achieves >90% conversion, with the acetyl group preventing unwanted side reactions during subsequent alkylation.

Friedel-Crafts Alkylation for tert-Butyl Substitution

The acetylated intermediate undergoes Friedel-Crafts alkylation using tert-butanol and concentrated sulfuric acid (95–99.9%) as a catalyst. The reaction proceeds in dichloromethane, chloroform, or toluene at 10–30°C for 1–60 hours. Critical conditions include:

-

Molar ratio : 1:2–5:1–3 (N-(3-hydroxyphenyl)acetamide : tert-butanol : H₂SO₄)

This step introduces tert-butyl groups at the 3- and 5-positions of the aromatic ring, yielding N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide with 75–85% efficiency.

Hydrolytic Deacetylation

The final step removes the acetyl group via acid- or base-catalyzed hydrolysis. Using hydrochloric acid (2 M to saturated) or sodium hydroxide (1 M to saturated) in ethanol/water mixtures at reflux for 1–18 hours produces this compound. Key considerations:

-

Mol ratio : 1:5–10 (intermediate to acid/base)

-

Recrystallization : Ethyl acetate/petroleum ether (1:2–2:1) yields >98% purity.

Alternative Synthetic Routes

Bromination-Nitration Pathway

An alternative method starts with 2,4-di-tert-butylphenol, involving bromination, nitro-group introduction, and catalytic hydrogenation. However, this route faces challenges:

Direct Nitration of 3,5-Di-tert-butylphenol

Early attempts to nitrate 3,5-di-tert-butylphenol yielded mono- and dinitro derivatives, but regioselectivity issues limited applicability for amino-phenol synthesis. Nitration at the 2-position remains inefficient (<50% yield), necessitating protective-group strategies.

Comparative Analysis of Methods

The three-step method outperforms alternatives in yield, safety, and scalability, making it the preferred industrial approach.

Mechanistic Insights

Acetylation Mechanism

The amine group of meta-aminophenol reacts with acetic anhydride via nucleophilic acyl substitution, forming a stable acetamide. This step prevents oxidation or undesired alkylation at the amine site during subsequent steps.

Friedel-Crafts Alkylation

Concentrated sulfuric acid protonates tert-butanol, generating a tert-butyl carbocation. Electrophilic aromatic substitution occurs at the para and ortho positions relative to the hydroxyl group, driven by the directing effects of the –OH and –NHAc groups.

Hydrolysis Dynamics

Acid-catalyzed hydrolysis proceeds via protonation of the acetamide carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release ammonia.

Industrial Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, making it susceptible to halogenation, nitration, and sulfonation.

Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine and chlorine are employed for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antioxidant Properties

Overview

The primary application of 2-Amino-3,5-di-tert-butylphenol is as an antioxidant. Antioxidants are crucial in preventing oxidative stress in various materials, including plastics and food products.

Mechanism of Action

This compound functions by scavenging free radicals and preventing oxidative damage to cellular components. Its effectiveness is attributed to the presence of the tert-butyl groups, which enhance its stability and reactivity.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. In vivo studies in rodent models of ischemic stroke demonstrated that these compounds could mitigate neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases .

Pharmaceutical Applications

Drug Development

this compound serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Ivacaftor (VX-770), a drug approved for treating cystic fibrosis in patients with specific genetic mutations . The compound's structure allows for modifications that enhance the biological activity of resultant drugs.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Application |

|---|---|

| Ivacaftor (VX-770) | Cystic fibrosis treatment |

| CGP-7930 | Potential treatment for cognitive disorders |

| Prolinamide phenols | Organocatalysts for asymmetric reactions |

Industrial Applications

Polymer Stabilization

In industrial settings, this compound is utilized as an additive to stabilize polymers against UV degradation and thermal oxidation. Its incorporation into plastics and rubber products extends their lifespan and maintains their mechanical properties .

Case Study: Fuel Additives

The compound has been tested as an additive in aviation fuels to prevent gumming and degradation under high-temperature conditions. Its effectiveness in maintaining fuel quality has been documented, showcasing its utility in the aerospace industry .

Environmental Impact and Safety

Toxicity Profile

The toxicity of this compound is relatively low, with an LD50 value reported at approximately 9200 mg/kg. This indicates a favorable safety profile for its use in consumer products and industrial applications .

Environmental Considerations

As a marine pollutant according to U.S. regulations, careful handling and disposal are necessary to mitigate environmental risks associated with its use . Research into biodegradable alternatives is ongoing to reduce the ecological footprint of synthetic antioxidants.

Mechanism of Action

At the molecular level, 2-Amino-3,5-di-tert-butylphenol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This binding can result in the modulation of various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Research Findings and Implications

- Steric vs. Electronic Effects: The tert-butyl groups in this compound enhance lipophilicity and steric shielding, making it suitable for applications requiring oxidative stability (e.g., polymer additives). In contrast, halogenated analogs () prioritize electronic tuning for optoelectronics .

- Positional Isomerism : Substituent placement significantly alters physicochemical behavior. For instance, 2,4-di-tert-butyl substitution () may reduce intermolecular hydrogen bonding compared to the 3,5-isomer .

- Heterocyclic vs. Phenolic Systems: Pyridine-based derivatives () exhibit distinct reactivity (e.g., salt formation) compared to phenolic compounds, expanding their utility in coordination chemistry .

Biological Activity

Overview

2-Amino-3,5-di-tert-butylphenol (CAS Number: 24973-57-7) is an organic compound characterized by its unique structure, featuring two tert-butyl groups and an amino group on a phenolic ring. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It acts by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. Research indicates that the compound can effectively reduce oxidative damage in various cellular models, thus demonstrating potential therapeutic applications in conditions associated with oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of bacteria and fungi. In studies evaluating its efficacy against Mycobacterium tuberculosis and other non-tuberculous strains, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 16 to 500 μmol/L. This suggests its potential as a lead compound for developing new antimycobacterial agents .

Anti-inflammatory Properties

Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a significant role .

The biological effects of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activity and influencing biochemical pathways.

- Radical Scavenging: Its structural features enable it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Cell Signaling Modulation: By affecting signaling pathways related to inflammation and oxidative stress, it can exert protective effects on cells.

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2,4-Di-tert-butylphenol | Moderate | High | Low |

| 2,6-Di-tert-butylphenol | Low | Moderate | Moderate |

Case Studies and Research Findings

- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various phenolic compounds including this compound against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant activity, making it a candidate for further development in treating resistant strains .

- Oxidative Stress Protection: In cellular models exposed to oxidative stressors, this compound was found to significantly reduce markers of oxidative damage compared to control groups. This suggests its potential use as a protective agent in various therapeutic applications .

- Inflammation Modulation: Research demonstrated that treatment with this compound led to decreased levels of inflammatory cytokines in vitro. This positions it as a potential therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-3,5-di-tert-butylphenol, and how can purity be validated?

Answer:

Synthesis typically involves alkylation of phenol derivatives using tert-butyl groups under Friedel-Crafts conditions, followed by nitration and subsequent reduction to introduce the amino group. Purity validation requires a combination of chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques (NMR, FT-IR). For environmental analysis, solid-phase extraction (SPE) protocols using HLB cartridges are effective for isolating phenolic analogs like 3,5-di-tert-butylphenol, ensuring minimal interference during quantification .

Advanced: How does steric hindrance from tert-butyl groups influence the compound’s reactivity in catalytic applications?

Answer:

The bulky tert-butyl substituents induce steric hindrance, which can reduce nucleophilic attack at the phenolic oxygen and stabilize the molecule against oxidation. Computational studies (e.g., molecular docking) suggest that this steric effect modulates interactions with enzymes or receptors, as seen in binding affinity analyses with human ferritin L chain (PDB: 2FFX). Experimental verification via X-ray crystallography (using SHELX programs for refinement) is critical to resolve spatial constraints in active sites .

Basic: What analytical methods are optimal for quantifying trace amounts of this compound in environmental matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated internal standards like triclosan-d3) is recommended for trace analysis. Sample preparation should include SPE with Oasis HLB cartridges to enhance recovery rates. For environmental water samples, pre-treatment with GF/F filters (0.7 μm) and acidification to pH 2–3 improves analyte retention .

Advanced: How can discrepancies between in silico toxicity predictions and experimental LD50 data be reconciled?

Answer:

While computational models (e.g., ProTox-II) may predict low toxicity for 3,5-di-tert-butylphenol analogs, experimental LD50 values (e.g., 800 mg/kg in rodents) often reflect higher acute toxicity due to metabolic activation pathways. Researchers should cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies, prioritizing compounds with minimal oxidative stress markers in hepatocyte models .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

Store the compound under inert gas (argon or nitrogen) at 4°C to prevent oxidation. Glassware should be deactivated with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses. For long-term stability, lyophilize samples and store at −18°C in amber vials to avoid photodegradation .

Advanced: What strategies mitigate interference from matrix effects in biological or environmental samples?

Answer:

Matrix-matched calibration and isotope-labeled internal standards (e.g., 4-chloro-3-methylphenol-d2) reduce quantification errors. For complex matrices like wastewater, perform sequential extractions with mixed-mode sorbents (e.g., MCX for cationic interferences) and optimize gradient elution in LC-MS to separate co-eluting contaminants .

Basic: How can the electronic properties of this compound be exploited in material science applications?

Answer:

The electron-donating amino and hydroxyl groups enable coordination with metal ions, making it a candidate for ligand design in catalysis. Spectroscopic studies (UV-Vis, EPR) can characterize charge-transfer complexes, while DFT calculations predict redox potentials for applications in polymer stabilization or antioxidant materials .

Advanced: What crystallographic challenges arise in resolving the structure of tert-butyl-substituted phenols?

Answer:

Disorder in tert-butyl groups often complicates X-ray refinement. Use high-resolution synchrotron data (>0.8 Å) and SHELXL restraints for thermal parameters. For twinned crystals, the SHELXE pipeline enables robust phasing, particularly for non-centrosymmetric space groups .

Basic: How does the compound’s logP influence its bioavailability in pharmacological studies?

Answer:

The high logP (~3.5–4.0) due to tert-butyl groups enhances lipid solubility but may reduce aqueous solubility. Formulation strategies like nanoemulsions or cyclodextrin inclusion complexes improve bioavailability. Parallel artificial membrane permeability assays (PAMPA) are recommended to assess passive diffusion .

Advanced: What role does this compound play in modulating oxidative stress pathways?

Answer:

The phenolic hydroxyl group acts as a radical scavenger, inhibiting lipid peroxidation. In vitro assays (e.g., DPPH radical scavenging) quantify antioxidant capacity, while RNA-seq of Nrf2 pathway genes (e.g., HO-1, NQO1) identifies mechanistic targets. Contrast with pro-oxidant effects observed at high concentrations requires dose-response validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.